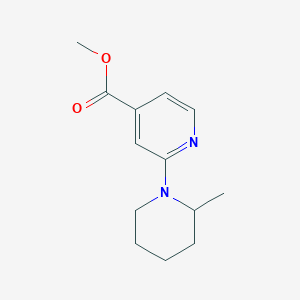
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and piperidine, and it exhibits a unique pharmacological profile that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce the expression of genes involved in apoptosis. It also appears to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has several advantages for use in lab experiments. It exhibits high potency against various diseases, which makes it a useful tool for studying disease mechanisms and developing new treatments. It is also relatively easy to synthesize, which makes it readily available for use in research. However, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. One area of interest is the development of new derivatives of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC that exhibit improved pharmacological profiles. Another area of interest is the study of the mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC, which may lead to the development of new treatments for various diseases. Additionally, research on the potential side effects of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is needed to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid, which produces an intermediate compound. This intermediate is then treated with methyl iodide to form the final product, Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC. The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate MPPC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXMEWNGPEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

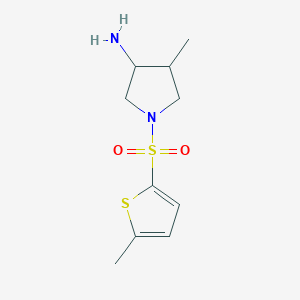
![Methyl 4-[(2,3-dimethyloxolan-3-yl)amino]butanoate](/img/structure/B6628691.png)
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)
![2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol](/img/structure/B6628695.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)
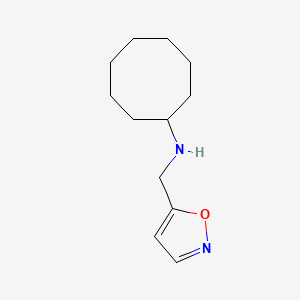
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)
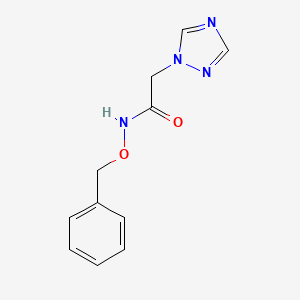
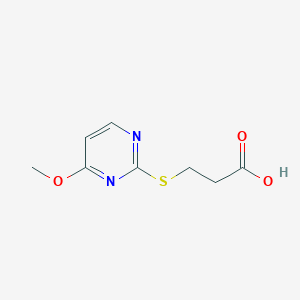
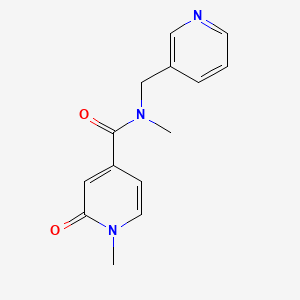
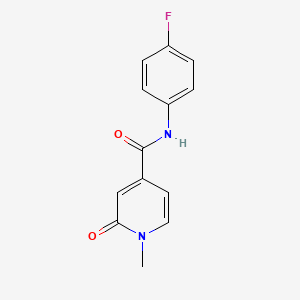
![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)